3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with nucleophiles such as potassium cyanide to yield this compound-5-carbonitrile . Another approach includes the use of Grignard reagents to form addition products like 7-alkylated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: For example, the substitution of the methylsulfonyl group with potassium cyanide.
Addition Reactions: Such as the addition of Grignard reagents to form 7-alkylated derivatives.
Common Reagents and Conditions
Potassium Cyanide: Used in nucleophilic substitution reactions.
Grignard Reagents: Employed in addition reactions to form alkylated products.
Major Products Formed
This compound-5-carbonitrile: Formed via nucleophilic substitution.
7-Alkylated Derivatives: Formed via addition reactions with Grignard reagents.
Scientific Research Applications
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents by targeting specific proteins such as the epidermal growth factor receptor (EGFR).
Biological Studies: It has been evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 and A-549.
Pharmaceutical Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can prevent cancer cell proliferation and induce apoptosis . The molecular pathways involved include the disruption of signaling cascades essential for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidine: Another triazole-pyrimidine fused compound with similar biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Known for its antimicrobial properties.
Uniqueness
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific interaction with EGFR, making it a promising candidate for targeted cancer therapy . Its unique structure also allows for the formation of various derivatives with potential therapeutic applications.
Properties
CAS No. |
73112-02-4 |
---|---|
Molecular Formula |
C10H7N5 |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H7N5/c1-2-4-8(5-3-1)15-10-9(13-14-15)6-11-7-12-10/h1-7H |
InChI Key |
IYAFXQXRDBDNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC=C3N=N2 |
Origin of Product |
United States |
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